Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate
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Overview
Description
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C9H16O4S. It is known for its unique structural features, which include a methoxy group, a sulfanyl group, and a methylpropanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate typically involves the reaction of 3-methoxy-3-oxopropyl sulfanyl with 2-methylpropanoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxy-oxopropyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
- Dimethyl 3,3’-thiodipropanoate
- Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
Uniqueness
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy group and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
184647-78-7 |
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Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C9H16O4S/c1-7(9(11)13-3)6-14-5-4-8(10)12-2/h7H,4-6H2,1-3H3 |
InChI Key |
QBBDCPSYEXEBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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